Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate)
CAS No.: 101268-23-9
Cat. No.: VC16383267
Molecular Formula: C13H18O3S
Molecular Weight: 254.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101268-23-9 |
|---|---|
| Molecular Formula | C13H18O3S |
| Molecular Weight | 254.35 g/mol |
| IUPAC Name | (3-methylcyclobutyl)methyl 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C13H18O3S/c1-10-3-5-13(6-4-10)17(14,15)16-9-12-7-11(2)8-12/h3-6,11-12H,7-9H2,1-2H3 |
| Standard InChI Key | JJRMDSSKNYDUAY-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(C1)COS(=O)(=O)C2=CC=C(C=C2)C |
Introduction
Synthesis Methods
Tosylation of 3-Methylcyclobutanemethanol
The most direct synthesis involves reacting 3-methylcyclobutanemethanol with 4-methylbenzenesulfonyl chloride (TsCl) under basic conditions. A representative procedure adapted from sulfonate ester syntheses is as follows:
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Reagents:
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3-Methylcyclobutanemethanol (1.0 equiv)
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TsCl (1.1 equiv)
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Pyridine (1.1 equiv, as base and solvent)
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Dichloromethane (DCM, solvent)
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Procedure:
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Combine 3-methylcyclobutanemethanol and TsCl in DCM at 0°C under nitrogen.
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Add pyridine dropwise to neutralize HCl byproduct.
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Warm to room temperature and stir for 4–6 hours.
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Quench with aqueous ammonium chloride, extract with DCM, and purify via silica gel chromatography.
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This method yields the target compound as a colorless liquid or low-melting solid, depending on purification conditions .
Alternative Routes
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Nucleophilic Displacement: Pre-formed sulfonate salts (e.g., sodium tosylate) may react with 3-methylcyclobutanemethanol derivatives under phase-transfer conditions.
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Enzymatic Tosylation: Emerging biotechnological approaches use lipases or esterases to catalyze sulfonate ester formation, though scalability remains a challenge.
Chemical Reactivity and Functionalization
The tosyl group’s electron-withdrawing nature and leaving-group ability dominate the compound’s reactivity:
Nucleophilic Substitution
The sulfonate ester undergoes SN2 reactions with nucleophiles (e.g., amines, alkoxides):
This reactivity is exploited in pharmaceutical synthesis to install functional groups at the cyclobutane position .
Elimination Reactions
Under basic conditions, elimination may occur, forming cyclobutene derivatives:
This pathway is minimized by using mild bases (e.g., K₂CO₃) and low temperatures .
Stability Considerations
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Thermal Stability: Decomposes above 250°C, releasing sulfur oxides.
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Hydrolytic Stability: Susceptible to hydrolysis in aqueous acidic or basic media, regenerating the parent alcohol.
Applications in Pharmaceutical and Materials Chemistry
Prodrug Development
The tosyl group facilitates prodrug design by masking hydroxyl functionalities. For example, antiviral agents incorporating cyclobutane sulfonates show enhanced bioavailability compared to parent alcohols .
Polymer Chemistry
As a crosslinking agent, the compound’s bifunctional reactivity (via cyclobutane ring-opening) enables the synthesis of high-performance thermosetting resins.
Catalysis
Transition-metal complexes incorporating sulfonate ligands derived from this compound exhibit improved solubility in nonpolar media, enhancing catalytic efficiency in hydrocarbon transformations .
Comparative Analysis with Structural Analogs
| Compound | Key Structural Features | Reactivity Differences |
|---|---|---|
| Cyclobutylmethyl tosylate | Unsubstituted cyclobutane ring | Lower steric hindrance, faster SN2 reactions |
| (3-Hydroxycyclobutyl)methyl tosylate | Additional hydroxyl group at C3 | Enhanced hydrogen-bonding capacity |
| Cyclopentanemethanol tosylate | Five-membered ring | Reduced ring strain, slower elimination |
The 3-methyl substituent in the target compound balances steric effects and ring strain, optimizing it for reactions requiring moderate nucleophilic attack rates .
Future Research Directions
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Mechanistic Studies: Elucidate the impact of cyclobutane ring strain on sulfonate ester hydrolysis kinetics.
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Biological Screening: Evaluate antimicrobial and anticancer activity given the prevalence of sulfonates in bioactive molecules .
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Green Chemistry: Develop solvent-free tosylation methods using microwave irradiation or ball milling.
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